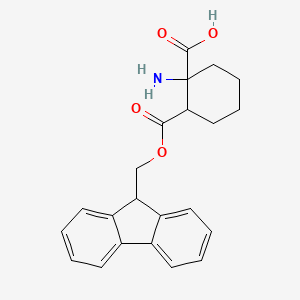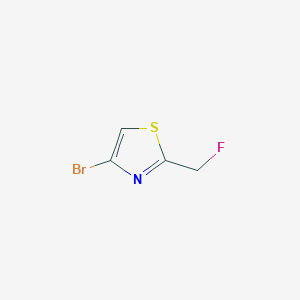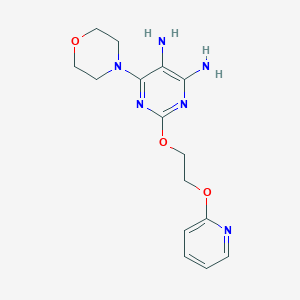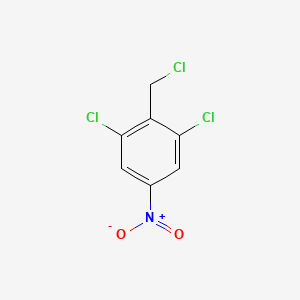![molecular formula C13H26O2Si B8621373 trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde](/img/structure/B8621373.png)
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde
Vue d'ensemble
Description
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is an organic compound that features a cyclohexane ring substituted with a tert-butyl(dimethyl)silyloxy group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and dimethylformamide as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde undergoes various chemical reactions, including:
Substitution: The tert-butyl(dimethyl)silyloxy group can be substituted under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Acidic conditions (e.g., acetic acid/water mixture)
Major Products Formed
Oxidation: Carboxylic acid
Reduction: Alcohol
Substitution: Alcohol
Applications De Recherche Scientifique
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyl(dimethyl)silyloxy group provides steric hindrance, which enhances the stability of the protected hydroxyl group under various reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: A similar compound with an acetaldehyde functional group.
Uniqueness
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is unique due to its combination of a cyclohexane ring, a tert-butyl(dimethyl)silyloxy group, and an aldehyde functional group. This unique structure provides specific reactivity and stability, making it valuable in organic synthesis and various scientific research applications .
Propriétés
Formule moléculaire |
C13H26O2Si |
|---|---|
Poids moléculaire |
242.43 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h10-12H,6-9H2,1-5H3 |
Clé InChI |
ZGHLPKGXKPEVNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-[6-(Pyridin-3-yl)pyridazin-3-yl]-1,4'-bipiperidine](/img/structure/B8621291.png)
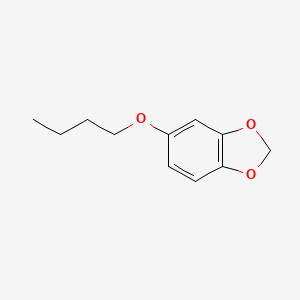
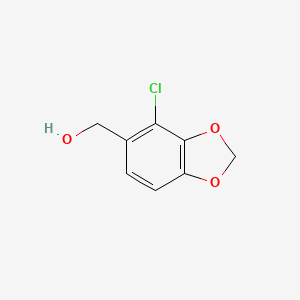

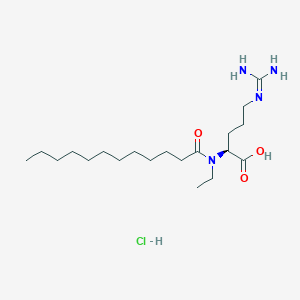
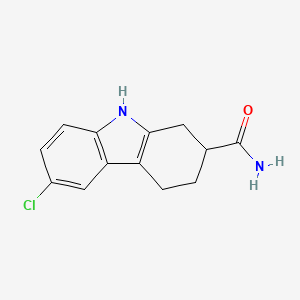
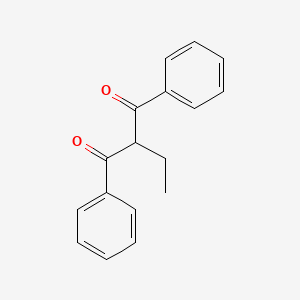
![Phenyl{(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B8621366.png)
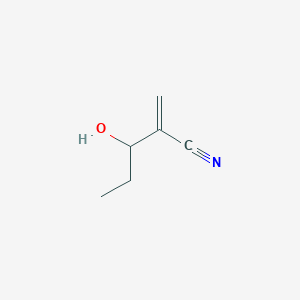
![N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide](/img/structure/B8621374.png)
